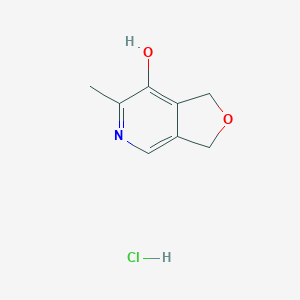

1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride

Description

Properties

IUPAC Name |

6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-8(10)7-4-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYSWYUCXGLWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2COCC2=C1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905620 | |

| Record name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-21-9 | |

| Record name | Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a significant compound often identified as Pyridoxine Impurity A in pharmaceutical preparations of Vitamin B6. This document outlines the primary synthetic routes, offering detailed experimental protocols and quantitative data to support research and development in this area.

Introduction

This compound (CAS RN: 1006-21-9) is a heterocyclic compound featuring a fused furo-pyridine ring system. Its presence as an impurity in pyridoxine hydrochloride formulations necessitates robust analytical monitoring and a thorough understanding of its formation. The European Pharmacopoeia, for instance, mandates that this impurity be controlled at a level below 0.05% in pyridoxine hydrochloride products. Beyond its role as a pharmaceutical impurity, this molecule and its derivatives are of interest in medicinal chemistry for the synthesis of novel, biologically active compounds.[1]

Synthesis Pathways

Several synthetic routes to this compound have been reported, primarily starting from pyridoxine or its derivatives. The key transformation involves the cyclization of a pyridoxine derivative to form the fused furo[3,4-c]pyridine core. This guide details two prominent methods: a high-pressure autoclave synthesis and a catalytic oxidation approach. A third, lower-yielding method involving phenol-mediated acid catalysis is also briefly described.

Pathway 1: High-Pressure Autoclave Synthesis

This method employs a high-temperature, high-pressure cyclization of pyridoxine hydrochloride in an acidic environment. It is a scalable method suitable for industrial production.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave is charged with pyridoxine hydrochloride.

-

Reagent Addition: An ethanol/water mixture is added as the solvent, followed by the addition of 2–4 M hydrochloric acid.

-

Reaction Conditions: The sealed autoclave is heated to 150°C. The reaction proceeds under autogenous pressure for a duration of 10–12 hours.

-

Product Isolation: Upon completion, the autoclave is cooled, leading to the precipitation of the product.

-

Purification: The crude product is collected and purified by recrystallization to yield this compound.

Pathway 2: Catalytic Oxidation of Pyridoxine Hydrochloride

This approach utilizes a selective oxidation of the C7 position of pyridoxine hydrochloride, followed by a cyclization cascade. This method is noted for its mild reaction conditions and high selectivity.

Experimental Protocol:

-

Reaction Setup: Pyridoxine hydrochloride is dissolved in water.

-

Catalyst and Reagent Addition: To this solution, pyridine is added as a base, followed by the catalytic system comprising 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and CuBr₂.

-

Oxidation: 30% hydrogen peroxide is added as the oxidant, and the reaction mixture is maintained at a temperature of 30–35°C for 1–2 hours.

-

Intermediate Formation: The reaction is quenched by the addition of p-ethoxyaniline, which forms a Schiff base intermediate.

-

Hydrolysis and Cyclization: The Schiff base is then hydrolyzed to yield the final product, this compound.

Pathway 3: Phenol-Mediated Acid Catalysis

A third, albeit lower-yielding, pathway involves the reaction of pyridoxal with a polyfunctional phenol in an acidic medium.

Experimental Protocol:

-

Reaction Setup: Pyridoxal is dissolved in ethanol.

-

Reagent Addition: A polyfunctional phenol, such as resorcinol, and 2–4 M hydrochloric acid are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 78°C) for 6–8 hours. During this time, a Schiff base intermediate is formed, which subsequently undergoes cyclization.

-

Product Isolation: The hydrochloride salt of the product precipitates from the reaction mixture and is collected.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthesis pathways, allowing for a direct comparison of their efficiencies.

| Parameter | High-Pressure Autoclave Synthesis | Catalytic Oxidation of Pyridoxine | Phenol-Mediated Acid Catalysis |

| Starting Material | Pyridoxine hydrochloride | Pyridoxine hydrochloride | Pyridoxal |

| Key Reagents | HCl, Ethanol/Water | TEMPO, CuBr₂, H₂O₂, Pyridine | Polyfunctional phenol, HCl, Ethanol |

| Temperature | 150°C | 30–35°C | Reflux (78°C) |

| Reaction Time | 10–12 hours | 1–2 hours | 6–8 hours |

| Isolated Yield | 60–70% | 88% | 45–55% |

| Purity | Not specified | >99% | Not specified |

| Conversion Rate | Not specified | 99% | Not specified |

Synthesis Workflow Diagram

The logical flow of the two primary synthesis pathways is illustrated in the diagram below.

Caption: Synthesis workflow for the target compound.

Conclusion

This technical guide has detailed the primary synthetic routes for this compound. The high-pressure autoclave and catalytic oxidation methods offer viable pathways for obtaining this compound, with the latter demonstrating superior yield and purity under milder conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of pharmaceutical chemistry and drug development. Further optimization of these methods may lead to even more efficient and cost-effective syntheses.

References

An In-depth Technical Guide to 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride (CAS 1006-21-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, with the CAS number 1006-21-9, is a heterocyclic organic compound structurally related to pyridoxine (Vitamin B6). It is most notably recognized as "Pyridoxine EP Impurity A," a reference standard used in the quality control of pyridoxine hydrochloride pharmaceutical formulations to monitor impurity levels.[1] Beyond its role as a pharmaceutical impurity, its structural similarity to pyridoxine and other bioactive furopyridine derivatives suggests potential pharmacological activities, including neuroprotective and antiemetic effects, making it a molecule of interest for further investigation.[2][3]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential pharmacological activities of this compound. It is intended to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a pale to light beige solid.[1] Its chemical structure consists of a fused furo[3,4-c]pyridine ring system. The hydrochloride salt form enhances its solubility in aqueous solutions.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ClNO₂ | [4] |

| Molecular Weight | 187.62 g/mol | [4] |

| CAS Number | 1006-21-9 | [4] |

| Appearance | Pale to light beige solid | [1] |

| Melting Point | 239–240°C (decomposition) | [1] |

| Solubility | Slightly soluble in water, methanol, and DMSO | [1] |

| Storage | Store under an inert atmosphere at room temperature | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | [4] |

| Synonyms | Pyridoxine Impurity A HCl, Pyridoxine Cyclic Ether Impurity Hydrochloride Salt, 6-methyl-1H,3H-Furo[3,4-c]pyridin-7-ol hydrochloride | [4][5] |

| InChI | InChI=1S/C8H9NO2.ClH/c1-5-8(10)7-4-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H | [4] |

| SMILES | CC1=NC=C2COCC2=C1O.Cl | [4] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the cyclization of pyridoxine derivatives. One documented laboratory-scale synthesis utilizes the selective oxidation of pyridoxine hydrochloride.[1][3]

Table 3: Synthesis Parameters for Catalytic Oxidation Method

| Parameter | Condition | Reference(s) |

| Starting Material | Pyridoxine hydrochloride | [1][3] |

| Oxidant | Hydrogen peroxide (30%) | [3] |

| Catalyst System | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) / CuBr₂ | [3] |

| Base | Pyridine | [3] |

| Solvent | Water | [3] |

| Temperature | 30–35°C | [3] |

| Reaction Time | 1–2 hours | [3] |

| Isolated Yield | 88% | [3] |

| Purity | >99% | [3] |

Detailed Experimental Protocol: Catalytic Oxidation Synthesis

The following protocol describes a laboratory-scale synthesis of this compound from pyridoxine hydrochloride.[3]

Materials:

-

Pyridoxine hydrochloride

-

Hydrogen peroxide (30% aqueous solution)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Copper(II) bromide (CuBr₂)

-

Pyridine

-

p-Ethoxyaniline

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve pyridoxine hydrochloride in deionized water in a reaction vessel equipped with a stirrer and temperature control.

-

Add catalytic amounts of TEMPO and CuBr₂ to the solution.

-

Add pyridine to act as a base.

-

Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature between 30-35°C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding p-ethoxyaniline to form a Schiff base intermediate.

-

Hydrolyze the Schiff base intermediate to yield the crude product.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from an ethanol/water mixture to obtain this compound as a pale to light beige solid.

Potential Pharmacological Activities and Mechanisms of Action

While primarily known as a pharmaceutical impurity, the structural similarity of this compound to pyridoxine and other furopyridine compounds suggests potential for biological activity.

Proposed Neuroprotective Activity

Pyridoxine and its derivatives have demonstrated neuroprotective properties.[6] The proposed mechanism for the neuroprotective effects of pyridoxine involves the attenuation of glutamate-induced excitotoxicity and the reduction of oxidative stress.[6][7] It is hypothesized that this compound may share a similar mechanism. One key pathway involves the activation of the Nrf2 signaling pathway, leading to an increase in the synthesis of the antioxidant glutathione (GSH).[2][8]

Proposed Antiemetic Activity

Some reports suggest potential antiemetic properties for this compound.[2] A plausible mechanism of action could be the antagonism of 5-HT₃ receptors, a common target for antiemetic drugs.[1][9] 5-HT₃ receptor antagonists block the binding of serotonin, which is released in response to emetic stimuli, thereby inhibiting the vomiting reflex.[1][9]

Experimental Protocols for Pharmacological Evaluation

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol is designed to assess the neuroprotective effects of a test compound against glutamate-induced cell death in primary neurons.[10][11]

Materials:

-

Rat primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Test compound (this compound)

-

L-glutamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

96-well cell culture plates

Procedure:

-

Seed primary cortical neurons in 96-well plates at an appropriate density and culture for 24 hours.

-

Pre-treat the neurons with various concentrations of the test compound for 24 hours.

-

Induce excitotoxicity by adding L-glutamate to the culture medium to a final concentration of 5 mM.

-

Incubate the cells for another 24 hours.

-

Assess cell viability using the MTT assay. Read the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the untreated control.

In Vivo Antiemetic Assay: Copper Sulfate-Induced Emesis in Rats

This protocol describes an in vivo model to evaluate the antiemetic potential of a test compound using copper sulfate as the emetogen in rats.[12][13][14]

Materials:

-

Male Wistar rats (or other suitable strain)

-

Test compound (this compound)

-

Copper (II) sulfate pentahydrate

-

Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

-

Oral gavage needles

Procedure:

-

Acclimatize the rats to the experimental conditions for at least one week.

-

Fast the animals overnight before the experiment, with free access to water.

-

Administer the test compound or vehicle orally by gavage.

-

After a specific pre-treatment time (e.g., 30-60 minutes), administer a 120 mg/kg solution of copper sulfate orally by gavage.[15]

-

Observe each animal individually for a defined period (e.g., 60 minutes) and record the number of emetic episodes (retching and vomiting).

-

Calculate the percentage of protection against emesis for the treated groups compared to the vehicle control group.

Conclusion

This compound (CAS 1006-21-9) is a well-characterized compound primarily utilized as a reference standard for impurity profiling in pyridoxine hydrochloride formulations. Its structural relationship with pyridoxine suggests potential for neuroprotective and antiemetic activities, which warrant further investigation. The synthesis and analytical methods for this compound are established, providing a solid foundation for future research. The experimental protocols and proposed mechanisms of action outlined in this guide offer a framework for scientists and drug development professionals to explore the therapeutic potential of this and related furopyridine derivatives. Further preclinical and clinical studies are necessary to fully elucidate its pharmacological profile and potential clinical utility.

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 2. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1006-21-9 | Benchchem [benchchem.com]

- 4. Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro [mdpi.com]

- 5. WO2006066806A1 - Manufacture of vitamin b6 - Google Patents [patents.google.com]

- 6. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 12. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]

- 13. Frontiers | Physiological changes associated with copper sulfate-induced nausea and retching in felines [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Delineation of vagal emetic pathways: intragastric copper sulfate-induced emesis and viral tract tracing in musk shrews - PMC [pmc.ncbi.nlm.nih.gov]

Pyridoxine Impurity A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridoxine Impurity A, a specified impurity in Pyridoxine Hydrochloride as per the European Pharmacopoeia. This document details its chemical structure, properties, synthesis, analytical methodologies, and toxicological information to support research, development, and quality control activities in the pharmaceutical industry.

Chemical Identity and Properties

Pyridoxine Impurity A, chemically known as 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, is a known process-related impurity in the synthesis of Pyridoxine Hydrochloride (Vitamin B6). It can exist as a free base or as a hydrochloride salt.

Chemical Structure

The chemical structure of Pyridoxine Impurity A is presented below:

Figure 1: Chemical Structure of Pyridoxine Impurity A

Unraveling the Enigmatic Mechanism of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride: A Technical Overview

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride. This compound, recognized primarily as Pyridoxine Hydrochloride Impurity A, presents a compelling case for further investigation due to its structural relationship with pyridoxine (Vitamin B6) and its putative biological activities.[1] While extensive research into its precise molecular interactions is ongoing, current understanding points towards several potential mechanisms, including modulation of enzymatic activity, receptor interaction, and antioxidant effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is fundamental to elucidating its biological function. The compound's key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 187.62 g/mol | [1][2] |

| CAS Number | 1006-21-9 | [1] |

| Appearance | Pale to light beige solid | [1] |

| Melting Point | 239–240°C (decomposition) | [1] |

| Solubility | Slightly soluble in water, methanol, and DMSO | [1] |

Hypothesized Mechanisms of Action

The mechanism of action for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride has not been definitively established and remains an active area of investigation. However, based on its structural similarity to pyridoxine and related compounds, several hypotheses have been proposed.[1]

Modulation of Enzymatic Activity

One of the leading hypotheses is the compound's ability to modulate the activity of enzymes, particularly those involved in neurotransmitter synthesis.[1] As a structural analog of Vitamin B6, a crucial co-factor for numerous metabolic enzymes, it is plausible that 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride could act as a competitive inhibitor or an allosteric modulator of these enzymes.

Receptor Interaction

The compound is also postulated to interact with various receptors, potentially exerting neuroprotective and anti-inflammatory effects.[1] The fused furopyridine structure is a key feature that may facilitate binding to specific receptor sites, initiating downstream signaling cascades.[1]

Antioxidant Activity

Similar to other compounds in the Vitamin B family, 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride may possess antioxidant properties.[1] This activity could stem from its ability to scavenge free radicals or to upregulate endogenous antioxidant defense mechanisms, thereby protecting cells from oxidative stress.

The following diagram illustrates the potential interplay of these hypothesized mechanisms.

References

A Technical Guide to the Biological Activity of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride has been compiled from publicly available scientific and technical information. Detailed quantitative biological data and specific experimental protocols for this compound are limited in the public domain. This document summarizes the existing knowledge and provides inferred scientific context based on its structural relationship to analogous compounds.

Executive Summary

This compound, a structural analog of pyridoxine (Vitamin B6), is primarily recognized in pharmaceutical contexts as "Pyridoxine Impurity A".[1][2][3] Despite its classification as an impurity, preliminary evidence suggests potential biological activities, including antiemetic and neuroprotective effects.[3] This guide provides a comprehensive overview of the known biological properties, hypothesized mechanisms of action, and relevant (though limited) study data concerning this compound. It aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of furo(3,4-c)pyridine derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂ | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| CAS Number | 1006-21-9 | [2] |

| Appearance | White solid | [4] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and chloroform; insoluble in water. | [4] |

Biological Activity and Potential Therapeutic Applications

The biological activities of this compound are not extensively documented in peer-reviewed literature. However, existing information points towards two primary areas of interest: antiemetic effects and neuroprotection.

Antiemetic Properties

The most notable reported biological activity of this compound is its potential as an antiemetic agent. Its structural similarity to pyridoxine, a well-known treatment for nausea and vomiting, particularly during pregnancy, forms the basis for this hypothesis.[3]

Neuroprotective Effects

There is speculation that this compound may possess neuroprotective properties.[3] This hypothesis is largely based on its structural relationship to pyridoxine and other neuroactive compounds. However, to date, there are no specific preclinical or clinical studies published that quantitatively assess or confirm these effects.

Use as a Synthetic Intermediate

Beyond its potential direct biological activities, 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol is utilized as an important intermediate in the synthesis of other biologically active compounds, including potential anti-cancer and anti-inflammatory drugs.[4]

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, based on its structure as a pyridoxine analog, it is hypothesized to function as a prodrug, being converted in the body to a biologically active form, likely a phosphate derivative analogous to pyridoxal 5'-phosphate (PLP). PLP is the active coenzyme form of Vitamin B6 and is crucial for the function of numerous enzymes involved in neurotransmitter synthesis and other metabolic pathways that could influence nausea and neuronal health.

Caption: Hypothesized metabolic activation and mechanism of action.

Experimental Protocols

Due to the scarcity of primary research publications, detailed experimental protocols for evaluating the biological activity of this compound are not available. However, a general experimental workflow for assessing the antiemetic properties of a novel compound in a preclinical setting is outlined below.

Caption: A general workflow for preclinical antiemetic studies.

Quantitative Data Summary

As previously stated, publicly available quantitative data on the biological activity of this compound is extremely limited. The table below is provided as a template for where such data would be presented if it were available.

| Assay Type | Endpoint | Value | Organism/Cell Line | Reference |

| Antiemetic Activity | ||||

| Postoperative Nausea | Reduction in Nausea Score | p < 0.05 | Human | [3] (Secondary Source) |

| Neuroprotective Activity | ||||

| Data Not Available | ||||

| Receptor Binding | ||||

| Data Not Available | ||||

| Enzyme Inhibition | ||||

| Data Not Available |

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Primary Research: Conducting and publishing primary in vitro and in vivo studies to quantify its antiemetic and neuroprotective effects.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetics and Metabolism: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and conversion to potential active metabolites.

-

Clinical Investigation: If preclinical data is promising, well-designed clinical trials will be necessary to establish its safety and efficacy in human populations.

Conclusion

This compound is a compound of interest due to its structural relationship to pyridoxine and early indications of antiemetic properties. While it is currently primarily known as a pharmaceutical impurity, the limited available data suggests that further investigation into its biological activities is warranted. This technical guide serves as a starting point for researchers and drug development professionals, highlighting the current state of knowledge and the significant opportunities for future research to unlock the potential therapeutic value of this and related furo(3,4-c)pyridine derivatives.

References

An In-depth Technical Guide to Structural Analogues of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, also known as Pyridoxine Impurity A, is a heterocyclic compound structurally related to vitamin B6. While its primary application is as a pharmaceutical reference standard for impurity analysis, the furo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, giving rise to structural analogues with significant biological activities. This technical guide provides a comprehensive overview of two key classes of these analogues: proteasome inhibitors and antihypertensive agents, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Data

The biological activities of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol analogues have been quantified to assess their potency and selectivity. The following tables summarize the key quantitative data for two distinct classes of analogues: proteasome inhibitors and the antihypertensive agent cicletanine.

Table 1: Proteasome Inhibitory Activity of Furo[3,4-c]pyridine-3-one Derivatives

| Compound | Target | Activity Type | IC50 | Selectivity |

| Compound 10 (C(4)-benzylamino, C(1)-dimethyl substituted nor-cerpegin) | Constitutive 20S Proteasome (c20S) | Post-Acidic (PA) Site Inhibition | 600 nM[1] | Site-specific for c20S PA site; no noticeable inhibition of the immunoproteasome (i20S) PA site.[1] |

| Thieno[2,3-d]pyrimidine-4-one 40 | Constitutive 20S Proteasome (c20S) | Trypsin-Like (T-L) Site Inhibition | 9.9 µM[1] | Mild, site-specific inhibition. |

| Immunoproteasome 20S (i20S) | Trypsin-Like (T-L) Site Inhibition | 6.7 µM[1] | Mild, site-specific inhibition. |

Table 2: Pharmacodynamic and Pharmacokinetic Properties of Cicletanine

| Parameter | Value |

| Mechanism of Action | |

| Prostacyclin (PGI2) Release Stimulation (in vitro) | Maximum stimulation at 10⁻⁹ M[2] |

| Nitric Oxide (NO) Release (peak concentration) | 160 ± 8 nM[3] |

| Pharmacokinetic Data (single 150 mg oral dose) | |

| Tmax | 0.750 hours |

| Cmax | 6.18 µg/mL |

| AUCinf | 29.0 µg·hr/mL |

| Elimination Half-life | 5.7 hours |

| Protein Binding | 99.6% ((-)-cicletanine isomer), 87.5% ((+)-cicletanine isomer) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments related to the biological evaluation of furo[3,4-c]pyridine analogues.

Proteasome Activity Assay (In-Gel)

This protocol is adapted from established methods for determining proteasome activity.[4][5]

Objective: To quantify the activity of different proteasome complexes.

Materials:

-

Total cell protein lysates

-

TSDG Lysis Buffer (50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM MgCl₂, 1 mM DTT)

-

Native polyacrylamide gel

-

Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)

-

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

BCA Protein Assay Kit

Procedure:

-

Sample Preparation:

-

Lyse cell or tissue pellets in TSDG Lysis Buffer and immediately freeze in liquid nitrogen.

-

Thaw the samples and determine the protein concentration using a BCA assay.

-

-

Native Gel Electrophoresis:

-

Load equal amounts of protein lysates onto a native polyacrylamide gel.

-

Run the gel at a constant voltage at 4°C.

-

-

In-Gel Activity Staining:

-

Following electrophoresis, incubate the gel in freshly prepared Reaction Buffer containing the fluorogenic peptide substrate.

-

Incubate at 37°C in the dark until fluorescent bands appear.

-

-

Imaging and Quantification:

-

Visualize the fluorescent bands using a UV transilluminator.

-

Quantify the band intensity using appropriate imaging software.

-

Measurement of Prostacyclin (PGI2) Release

This protocol is based on the methodology used to evaluate the effect of cicletanine on PGI2 secretion.[2][6]

Objective: To measure the amount of PGI2 released from cultured endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

48-well microtiter plates

-

Cicletanine and its metabolites

-

Radioimmunoassay (RIA) kit for 6-keto-PGF1α (a stable metabolite of PGI2)

-

SEP-PAK C18 cartridges

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to confluence in 48-well plates.

-

Co-incubate the cells with increasing concentrations of cicletanine or its metabolites for 24 hours.

-

-

Sample Collection and Preparation:

-

Collect the supernatant from each well.

-

Extract 6-keto-PGF1α from the supernatant using SEP-PAK C18 cartridges.

-

-

Radioimmunoassay:

-

Measure the concentration of 6-keto-PGF1α in the extracted samples using a competitive RIA kit according to the manufacturer's instructions.

-

Nitric Oxide (NO) Release Assay

This protocol describes the measurement of NO released from endothelial cells, as demonstrated in studies with cicletanine.[3][7][8]

Objective: To quantify the amount of NO produced by endothelial cells upon stimulation.

Materials:

-

Isolated rat aortic rings or cultured endothelial cells

-

Electrochemical NO microsensors

-

Cicletanine

-

Krebs-Henseleit buffer

Procedure:

-

Tissue/Cell Preparation:

-

Isolate aortic rings from rats and place them in a temperature-controlled organ chamber with Krebs-Henseleit buffer.

-

Alternatively, use cultured endothelial cells.

-

-

NO Measurement:

-

Position a highly sensitive electrochemical NO microsensor near the endothelial surface.

-

Add cicletanine to the chamber at therapeutic concentrations.

-

Monitor the real-time release of NO as an electrical current change detected by the microsensor.

-

-

Data Analysis:

-

Calibrate the sensor with known concentrations of NO.

-

Calculate the peak concentration of NO released upon stimulation with cicletanine.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is essential for a clear understanding of the mechanism of action. The following diagrams, created using the DOT language, illustrate a key experimental workflow and a signaling pathway modulated by furo[3,4-c]pyridine analogues.

Caption: Experimental workflow for the discovery and evaluation of furo[3,4-c]pyridine-based proteasome inhibitors.

Caption: Signaling pathway of the antihypertensive agent cicletanine, a furo[3,4-c]pyridine analogue.

References

- 1. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cicletanine stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Cicletanine stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cicletanine stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridoxine Degradation Products and Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine, a water-soluble vitamin and a key member of the B6 vitamin group, is essential for numerous metabolic processes in the human body. As a pharmaceutical ingredient, its stability is of paramount concern. Degradation of pyridoxine can lead to a loss of potency and the formation of potentially harmful impurities. This technical guide provides a comprehensive overview of the degradation pathways of pyridoxine, the resulting impurities, and the analytical methodologies used for their characterization and quantification.

Core Degradation Pathways

Pyridoxine is susceptible to degradation under various stress conditions, including exposure to heat, light, and oxidizing agents. The primary degradation pathways involve the oxidation of the hydroxymethyl groups and alterations to the pyridine ring.

Thermal Degradation

Thermal stress is a significant factor in the degradation of pyridoxine. Studies have shown that the thermal decomposition of pyridoxine can lead to the formation of several degradation products, including pyridoxal and o-quinone methide.[1][2] The degradation generally follows first-order kinetics.[3]

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of pyridoxine. Photolytic degradation pathways can be complex, leading to a variety of products. The presence of photosensitizers, such as riboflavin (vitamin B2), can accelerate the photodegradation of pyridoxine through the generation of reactive oxygen species (ROS).

Oxidative Degradation

Pyridoxine is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The primary site of oxidation is often the hydroxymethyl group at the 4-position, leading to the formation of pyridoxal. Further oxidation can result in the formation of 4-pyridoxic acid.[1]

The enzymatic degradation of pyridoxine in biological systems also provides insights into its oxidative breakdown. Enzymes like pyridoxine 5'-dehydrogenase can catalyze the conversion of pyridoxine to isopyridoxal.[2][4]

Key Degradation Products and Impurities

Forced degradation studies have identified several key impurities related to pyridoxine. Among these, "Pyridoxine Impurity A" and "Pyridoxine Impurity B" are commonly monitored in pharmaceutical quality control.

-

Pyridoxal: A primary oxidation product of pyridoxine, formed by the oxidation of the 4-hydroxymethyl group to an aldehyde.

-

4-Pyridoxic Acid: A further oxidation product of pyridoxal, where the aldehyde group is oxidized to a carboxylic acid.[1]

-

o-Quinone Methide: A reactive intermediate that can be formed during thermal degradation.[1][2]

-

Pyridoxine Impurity A (6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol): A cyclic ether impurity that is likely formed through an intramolecular cyclization reaction of pyridoxine, possibly under acidic or thermal conditions.[1]

-

Pyridoxine Impurity B (5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol): The formation of this impurity likely involves more complex rearrangements of the pyridoxine molecule.

Degradation Pathways and Formation Mechanisms

The following diagrams illustrate the primary degradation pathways of pyridoxine.

Caption: Major degradation pathways of pyridoxine under various stress conditions.

Quantitative Data Summary

The following tables summarize the available quantitative data on pyridoxine degradation kinetics and the analytical methods for its impurities.

| Stress Condition | Kinetic Model | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Reference(s) |

| Thermal (Solid State) | First-Order | - | 20.0 | [2] |

| Thermal (Aqueous) | First-Order | Varies with temperature | - | [3] |

Table 1: Summary of Pyridoxine Degradation Kinetics.

| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

| RP-HPLC | Pyridoxine & Impurities | 10-100 µg/mL | - | - | [4] |

| UPLC-MS/MS | Pyridoxine & Vitamers | 5-200 nmol/L | - | - | [5] |

| LC-MS/MS | Pyridoxine & Vitamers | - | 0.0028-0.02 mg/kg | 0.0085-0.059 mg/kg | [6] |

Table 2: Summary of Analytical Method Validation Data for Pyridoxine and Related Substances.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies and the analysis of pyridoxine and its impurities.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Caption: A typical experimental workflow for forced degradation studies of pyridoxine.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for separating and quantifying pyridoxine from its degradation products.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 3) and an organic modifier (e.g., methanol or acetonitrile).[4][7]

-

Detection: UV detection at a wavelength where both pyridoxine and its impurities have significant absorbance (e.g., 254 nm or 290 nm).[3][7]

-

Column Temperature: Ambient or controlled (e.g., 30°C).[4]

Caption: A generalized workflow for the HPLC analysis of pyridoxine and its impurities.

LC-MS/MS Method for Impurity Identification and Quantification

LC-MS/MS provides a highly sensitive and specific method for the structural elucidation and quantification of degradation products.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography: Similar to the HPLC method, using a C18 column with a gradient elution of a buffered mobile phase and an organic solvent.[6]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[8]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is often employed for its sensitivity and selectivity in MS/MS mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, while full scan and product ion scan modes are used for structural identification.

Caption: A schematic of a triple quadrupole LC-MS/MS system for impurity analysis.

Conclusion

Understanding the degradation pathways and impurity profile of pyridoxine is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a detailed overview of the known degradation products, their formation, and the analytical techniques used for their control. The implementation of robust stability-indicating methods, developed through comprehensive forced degradation studies, is essential for the lifecycle management of any pyridoxine-containing product. Further research into the precise formation mechanisms of all degradation products will continue to enhance the understanding and control of pyridoxine stability.

References

- 1. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | 1006-21-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journalwjarr.com [journalwjarr.com]

- 4. impactfactor.org [impactfactor.org]

- 5. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents | Semantic Scholar [semanticscholar.org]

- 8. juniperpublishers.com [juniperpublishers.com]

In Vitro Profile of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, also known as Pyridoxine Hydrochloride Impurity A, is a compound structurally related to pyridoxine (Vitamin B6).[1] Primarily utilized as a reference standard in the quality control of pharmaceutical formulations, its independent biological activities are a subject of emerging interest.[1][2] This technical guide provides a comprehensive review of the currently available in vitro data for this compound. It is important to note that while potential therapeutic applications are hypothesized based on its structural similarity to Vitamin B6, detailed in vitro studies quantifying its biological effects and elucidating specific mechanisms of action are not extensively available in peer-reviewed literature. This document synthesizes the existing information and provides a framework for future research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for the design and interpretation of in vitro studies.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂·HCl | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| CAS Number | 1006-21-9 | [1] |

| Synonyms | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride, Pyridoxine Cyclic Ether Impurity, Pyridoxine Impurity A HCl | [3] |

Hypothesized Biological Activities and Mechanisms of Action

The biological activities of this compound are not yet fully characterized. However, based on its structural relationship to pyridoxine, several potential activities have been proposed. It is crucial to underscore that these are largely hypothetical and require rigorous in vitro validation.

-

Neuroprotective Effects: Due to its structural similarity to neurotransmitters and its connection to Vitamin B6 metabolism, a neuroprotective role has been suggested.[1] The proposed mechanisms include the modulation of enzymes involved in neurotransmitter synthesis and potential antioxidant activities that could protect neuronal cells from oxidative stress.[1]

-

Antiemetic Properties: The compound has been investigated for its potential as an antiemetic agent, likely owing to its structural resemblance to known antiemetics.[1]

-

Antibacterial Activity: Some furo-pyridine derivatives have demonstrated antibacterial properties, suggesting that this compound may also inhibit bacterial growth.[1] Potential mechanisms could involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.[1]

Potential Signaling Pathway Involvement

Given the hypothesized neuroprotective and anti-inflammatory effects, it is plausible that this compound could interact with intracellular signaling pathways. A hypothetical workflow for investigating these interactions is presented below.

Caption: A conceptual workflow for investigating the impact of the compound on cellular signaling pathways.

Review of (Limited) In Vitro Experimental Data

As of the latest literature review, there is a significant lack of published in vitro studies providing quantitative data for this compound. The primary role of this compound has been as a certified reference material for the quality control of pyridoxine, where its presence in formulations is monitored.[1]

While no specific IC₅₀, Kᵢ, or EC₅₀ values are available for the target compound, studies on other pyridine derivatives offer insights into the types of assays that would be relevant. For instance, various pyridine derivatives have been evaluated for their:

-

Anticancer activity against human cancer cell lines (e.g., Huh-7, A549, MCF-7) using MTT assays.

-

Anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by measuring nitric oxide (NO) inhibition.

-

Cholinesterase inhibition (AChE and BChE) as potential treatments for neurodegenerative diseases.

-

Antiviral activity against viruses like Herpes Simplex Virus Type-1 (HSV-1).

These examples from related compounds highlight the need for similar systematic in vitro evaluation of this compound.

Proposed Experimental Protocols for Future Research

To address the current data gap, the following detailed experimental protocols are proposed for the in vitro characterization of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the cytotoxic potential of the compound against relevant cell lines.

Caption: A standard workflow for determining the cytotoxicity (IC50) of the compound.

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other relevant cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture media. The cells are then treated with a range of concentrations.

-

Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Data Acquisition: After incubation with the reagent, the resulting formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Enzyme Inhibition Assays

To investigate the potential inhibitory effects on enzymes, such as those involved in neurotransmission or inflammation (e.g., acetylcholinesterase, cyclooxygenases), enzyme inhibition assays can be performed.

Methodology:

-

Reagents: Purified enzyme, substrate, and the test compound are prepared in an appropriate buffer.

-

Reaction Mixture: The enzyme and varying concentrations of the compound are pre-incubated.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Receptor Binding Assays

To explore if the compound interacts with specific receptors, competitive binding assays can be employed.

Methodology:

-

Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled or fluorescently labeled ligand of known affinity for the receptor, in the presence of varying concentrations of the test compound.

-

Separation: Bound and free ligands are separated (e.g., by filtration).

-

Quantification: The amount of bound labeled ligand is quantified.

-

Data Analysis: The ability of the test compound to displace the labeled ligand is measured, and the inhibition constant (Kᵢ) is calculated.

Conclusion and Future Directions

This compound is a compound with a well-established role as a pharmaceutical reference standard. While its structural similarity to pyridoxine suggests potential biological activities, there is a notable absence of comprehensive in vitro studies to substantiate these claims. The immediate future of research on this compound should focus on systematic in vitro screening to generate quantitative data on its cytotoxic, enzymatic, and receptor-binding activities. Such data is essential to validate its hypothesized therapeutic potential and to guide any future drug development efforts. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

Unveiling the Enigma: A Technical Guide to Pyridoxine Impurity A

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This technical guide delves into the current understanding of Pyridoxine Impurity A, a specified impurity in the European Pharmacopoeia. While a complete pharmacological profile remains to be fully elucidated, this document synthesizes the available chemical, analytical, and safety data, highlighting critical knowledge gaps and suggesting future research directions.

Chemical Identity and Regulatory Status

Pyridoxine Impurity A is chemically identified as 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride.[1][2] It is recognized by the European Pharmacopoeia (EP) as a potential impurity in pyridoxine hydrochloride (Vitamin B6) drug substances and products.[3][4][5] As such, it serves as a certified reference standard for analytical purposes, including method development, validation, and quality control of pyridoxine formulations.[1][2][3]

Table 1: Chemical and Physical Properties of Pyridoxine Impurity A

| Property | Value | Source(s) |

| Chemical Name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride | [1][2] |

| CAS Number | 1006-21-9 | [1][2][5][6][7] |

| Molecular Formula | C₈H₉NO₂ · HCl | [1][3][6] |

| Molecular Weight | 187.62 g/mol | [3] |

| Appearance | Not explicitly stated, but sold as a solid reference standard. | |

| Storage | 2-8°C | [3][4] |

Available Safety and Toxicity Information

The toxicological profile of Pyridoxine Impurity A is not yet fully characterized, a fact explicitly stated in safety data sheets (SDS).[2] The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a safety data sheet indicating that the substance causes serious eye damage .[2] This necessitates careful handling and the use of appropriate personal protective equipment in a laboratory setting. The SDS further notes that the substance has not been completely tested, underscoring the preliminary nature of the available safety information.[2]

Another available SDS states that the product is not classified as a "Hazardous Chemical" according to OSHA standards, yet it also carries the caveat of being a "pharmaceutical related compound of unknown potency."[8] This highlights the current ambiguity and the critical need for comprehensive toxicological evaluation.

In contrast, the parent compound, pyridoxine, has a well-documented toxicity profile. At high doses, pyridoxine is known to induce a sensory neuropathy.[9][10] The mechanism is thought to involve the inactive form, pyridoxine, competitively inhibiting the active coenzyme, pyridoxal-5'-phosphate.[9] It is currently unknown if Pyridoxine Impurity A shares any toxicological pathways with the parent molecule.

Analytical Methodologies for Detection and Control

The primary method for the detection and quantification of Pyridoxine Impurity A in pyridoxine drug substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11] A stability-indicating RP-HPLC method, developed using a Quality by Design (QbD) approach, ensures that pyridoxine can be separated from its degradation products, including Impurity A.[11]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a summary of a published method for the impurity profiling of pyridoxine.[11]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of pyridoxine and its impurities.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

pH meter.

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250mm, 5µm).

-

Mobile Phase: Acetonitrile and water (90:10 v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30°C.[11]

-

Detection Wavelength: To be determined based on the UV spectra of pyridoxine and its impurities (e.g., 285 nm was used in a study for pyridoxine in combination with another drug).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve certified reference standards of pyridoxine and Pyridoxine Impurity A in the mobile phase to prepare stock solutions. Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh the pyridoxine drug substance or powdered tablets and dissolve in the mobile phase to achieve a known concentration.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Identify and quantify Pyridoxine Impurity A in the sample chromatogram by comparing its retention time and peak area with that of the certified reference standard.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][11]

Formation through Forced Degradation

The presence of impurities in a drug substance can arise from the synthesis process or degradation during storage. Forced degradation studies are essential to understand the degradation pathways of an API and to ensure that analytical methods can detect any potential degradants. Pyridoxine has been subjected to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][6][11]

While these studies have not definitively identified Pyridoxine Impurity A as a specific degradant under all conditions, they provide a framework for understanding how such impurities might form. For instance, the furo[3,4-c]pyridine core of Impurity A suggests its formation could involve an intramolecular cyclization reaction from a pyridoxine precursor, potentially initiated by acid, base, or heat.

Knowledge Gaps and Future Perspectives

The current body of scientific literature presents a significant gap in the understanding of the pharmacological and toxicological profile of Pyridoxine Impurity A. To ensure patient safety and meet regulatory expectations, further research is imperative.

Recommended Future Research:

-

In Vitro Cytotoxicity Studies: Assess the cytotoxicity of Pyridoxine Impurity A in relevant cell lines (e.g., neuronal cells, hepatocytes) to determine its potential for causing cell death.

-

Genotoxicity Assays: Conduct a battery of genotoxicity tests (e.g., Ames test, micronucleus assay) to evaluate the impurity's potential to damage genetic material.

-

Mechanism of Action Studies: Investigate potential interactions with key enzymes and receptors, particularly those involved in Vitamin B6 metabolism and neurotoxicity, to understand its mode of action.

-

In Vivo Toxicity Studies: If warranted by in vitro results, conduct acute and repeated-dose toxicity studies in animal models to determine systemic toxicity and establish a no-observed-adverse-effect level (NOAEL).

-

Pharmacokinetic Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the impurity to understand its fate in the body.

Conclusion

Pyridoxine Impurity A is a critical quality attribute for pyridoxine-containing pharmaceuticals, managed through rigorous analytical testing. However, a comprehensive understanding of its pharmacological and toxicological properties is conspicuously absent. The available data, primarily from safety data sheets, indicates a potential for serious eye damage and underscores that its biological effects are largely unknown. This guide consolidates the existing chemical and analytical information and strongly advocates for further research to fill the current knowledge gaps. A thorough toxicological evaluation is essential to fully assess the risk this impurity may pose and to ensure the continued safety and efficacy of pyridoxine products for patients worldwide.

References

- 1. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sds.edqm.eu [sds.edqm.eu]

- 3. Pyridoxine impurity A CRS | LGC Standards [lgcstandards.com]

- 4. Pyridoxine impurity A EP Reference Standard CAS 5196-20-3 Sigma Aldrich [sigmaaldrich.com]

- 5. Detailed view [crs.edqm.eu]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. Pyridoxine Monograph for Professionals - Drugs.com [drugs.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. Vitamin B6 Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pyridoxine toxicity courtesy of your local health food store - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

An In-depth Technical Guide on 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol, a compound of significant interest in the pharmaceutical industry. Primarily known as Pyridoxine Impurity A, this furo[3,4-c]pyridine derivative is a critical reference standard in the quality control of pyridoxine (Vitamin B6) formulations. This document details its discovery and isolation as a pyridoxine-related compound, available synthetic methodologies, and physicochemical properties. Furthermore, it explores its potential biological activities, including putative neuroprotective and antiemetic effects, which are areas of ongoing investigation. The guide presents quantitative data in structured tables and includes detailed experimental protocols where available in the public domain. Logical workflows and hypothesized biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound.

Introduction

1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol is a heterocyclic organic compound with the molecular formula C₈H₉NO₂.[1] Its significance in the pharmaceutical landscape stems from its identification as a process-related impurity in the synthesis of pyridoxine hydrochloride, commonly known as Vitamin B6.[2] As such, its detection and quantification are crucial for ensuring the purity and safety of pyridoxine supplements and drug products. The European Pharmacopoeia stipulates that 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride must be controlled at a level of less than 0.05% in pyridoxine hydrochloride formulations.[2] Beyond its role as an impurity, its structural similarity to pyridoxine and other biologically active furo[3,4-c]pyridine derivatives has prompted interest in its potential pharmacological effects.

Physicochemical Properties

The fundamental physicochemical properties of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol and its commonly available hydrochloride salt are summarized in the table below. These properties are essential for its handling, characterization, and formulation.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂ | [1][3] |

| Molecular Weight | 151.16 g/mol | 187.62 g/mol | [1][3] |

| CAS Number | 5196-20-3 | 1006-21-9 | [1][3] |

| Appearance | White solid | Not specified | [4] |

| Solubility | Soluble in ethanol, dimethylformamide, and chloroform; insoluble in water. | Slightly soluble in DMSO, Methanol, and Water. | [4] |

| Predicted Boiling Point | 358.5 ± 42.0 °C | Not specified | [4] |

| Predicted Density | 1.286 ± 0.06 g/cm³ | Not specified | [4] |

Discovery and Isolation

The discovery of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol is intrinsically linked to the manufacturing and stability testing of pyridoxine. It is not a naturally occurring compound but rather a by-product formed during the synthesis or degradation of pyridoxine. While a singular "discovery" paper is not readily identifiable in the public domain, its characterization as "Pyridoxine Impurity A" in pharmacopeial monographs marks its formal identification.

The isolation of this compound for use as a reference standard is typically achieved through preparative chromatography from reaction mixtures where it is present in sufficient quantities. A generalized workflow for its isolation and purification is presented below.

Synthesis

Several synthetic routes for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol have been alluded to in the literature, primarily for the purpose of generating a reference standard for analytical testing. The most commonly cited methods involve the cyclization of pyridoxine derivatives.

High-Pressure Autoclave Synthesis

One of the more detailed procedures available involves the high-pressure synthesis from pyridoxine hydrochloride.

Experimental Protocol:

-

Starting Material: Pyridoxine hydrochloride

-

Reagents: Hydrochloric acid (2–4 M), Ethanol/water mixture

-

Apparatus: High-pressure autoclave

-

Procedure:

-

A solution of pyridoxine hydrochloride in an ethanol/water mixture is prepared.

-

Hydrochloric acid (2–4 M) is added to the solution.

-

The reaction mixture is heated in a high-pressure autoclave at 150°C for 10–12 hours. The pressure is autogenous.

-

After cooling, the reaction mixture is worked up to isolate the product.

-

-

Yield and Purity: This method has been reported to yield the product with a purity of >98%.

Acid-Catalyzed Cyclization

A more general method described involves the acid-catalyzed cyclization of pyridoxine.

Experimental Protocol:

-

Starting Material: Pyridoxine

-

Reagents: A suitable acid catalyst.

-

Yield and Purity: A reported yield for an acid-catalyzed cyclization method is 65% with a purity of >98%.

Catalytic Oxidation

Another mentioned synthetic approach is catalytic oxidation.

Experimental Protocol:

-

Starting Material: A suitable pyridoxine derivative.

-

Reagents: A catalytic oxidation system.

-

Procedure: Specific details of the catalytic system and reaction conditions are not extensively documented in the available literature.

-

Yield and Purity: This method is reported to potentially offer a high yield of 88% and a purity of >99%.

The following diagram illustrates the conceptual synthetic pathways.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol. The available data on its analytical profile is summarized below.

| Analytical Technique | Observed Data/Information | Reference(s) |

| Reverse-Phase HPLC | A primary technique for purity assessment and quantification as a pyridoxine impurity. | [5][6] |

| X-Ray Powder Diffraction (XRPD) | Crystalline form confirmed with peaks at 12.68°, 16.18°, and 25.16° (2θ). | |

| Differential Scanning Calorimetry (DSC) | An endothermic peak is observed at 188–189°C, corresponding to dehydration. | |

| Infrared (IR) Spectroscopy | Characteristic bands at 3434 cm⁻¹ (O–H stretch) and 2620 cm⁻¹ (N–H⁺ stretch for the HCl salt). | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data are available for structural elucidation, though specific peak assignments are not widely published. | |

| Mass Spectrometry (MS) | Used to confirm the molecular weight of the compound. |

Biological Activity and Signaling Pathways

The biological activity of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol is an area of emerging research, with much of the current understanding being inferential based on its structural relationship to pyridoxine.

Potential Neuroprotective Effects

Research into related furo[3,4-c]pyridine derivatives suggests potential neuroprotective activities. The mechanism is hypothesized to involve the modulation of enzymatic pathways related to neurotransmitter synthesis and potential interactions with neuro-inflammatory receptors.[7] However, specific in-vitro or in-vivo studies confirming these effects for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol are not yet available in the public domain.

Potential Antiemetic Properties

Given that pyridoxine (Vitamin B6) is a first-line treatment for nausea and vomiting in pregnancy, there is interest in the antiemetic potential of its metabolites and related compounds. A clinical trial has reportedly investigated the efficacy of the hydrochloride salt of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol in reducing postoperative nausea, with results indicating a significant reduction in nausea scores compared to a placebo.[7]

The antiemetic action of pyridoxine is believed to be mediated by its active metabolite, pyridoxal 5'-phosphate (PLP), which acts as a cofactor in the synthesis of neurotransmitters like serotonin, dopamine, and GABA. These neurotransmitters are known to modulate the signaling pathways that control nausea and vomiting in the central nervous system. It is plausible that 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol may act as a prodrug to a biologically active form or interact with similar pathways.

A hypothesized mechanism of action is depicted below.

Conclusion

1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol, or Pyridoxine Impurity A, is a compound of considerable importance in the quality control of pharmaceutical-grade pyridoxine. While its primary role has been as an analytical reference standard, preliminary investigations and its structural analogy to Vitamin B6 suggest a potential for independent biological activity. This technical guide has synthesized the available information on its discovery, synthesis, and physicochemical properties. The exploration of its neuroprotective and antiemetic effects is still in its nascent stages and warrants further in-depth research to elucidate its mechanisms of action and therapeutic potential. Future studies should focus on developing detailed and optimized synthetic and isolation protocols, as well as conducting comprehensive in-vitro and in-vivo biological assays to validate the hypothesized signaling pathways and pharmacological effects.

References

- 1. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1006-21-9 | Benchchem [benchchem.com]

- 3. This compound | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. US3410862A - Pyridoxine synthesis - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride, a known impurity of Pyridoxine hydrochloride (Vitamin B6). The protocols described herein are essential for the quality control of pharmaceutical formulations containing Pyridoxine, ensuring their safety and efficacy.

Introduction

This compound is recognized as Impurity A of Pyridoxine hydrochloride in the European Pharmacopoeia (EP)[1]. Its presence in pharmaceutical products must be carefully monitored to comply with regulatory standards. The European Pharmacopoeia specifies that this impurity must be controlled at a level of less than 0.05% in pyridoxine hydrochloride formulations[2]. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the detection and quantification of this impurity.

Analytical Methods Overview

The primary methods for the analysis of this compound are based on chromatographic separation. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the quality control of pyridoxine and its impurities due to its robustness and reliability[3]. For higher sensitivity and specificity, particularly in complex matrices or for trace-level detection, LC-MS/MS is the preferred method[4][5].

Data Presentation

The following table summarizes typical quantitative performance data for the analytical methods described. These values are representative of validated methods for the analysis of pyridoxine and its related substances.

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Detection (LOD) | 0.01 µg/mL | 0.001 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.003 µg/mL |

| **Linearity (R²) ** | > 0.999 | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |

| Precision (% RSD) | < 2.0% | < 5.0% |

Experimental Workflows

The general workflow for the analysis of this compound in a pharmaceutical sample is depicted below.

General analytical workflow for impurity testing.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound in bulk pyridoxine hydrochloride.

1. Materials and Reagents

-

This compound reference standard

-

Pyridoxine hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

2. Chromatographic Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]

-

Mobile Phase A: 0.015 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid[6]

-

Mobile Phase B: Acetonitrile

-

Gradient:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 70 30 20 70 30 22 95 5 | 30 | 95 | 5 |

-

Column Temperature: 30 °C[3]

-

Detection Wavelength: 281 nm[3]

-

Injection Volume: 20 µL

3. Standard Solution Preparation

-

Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

-